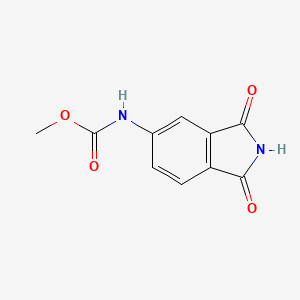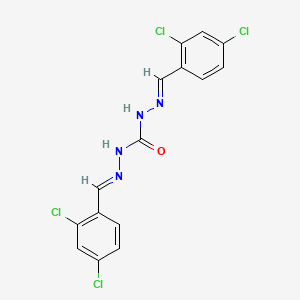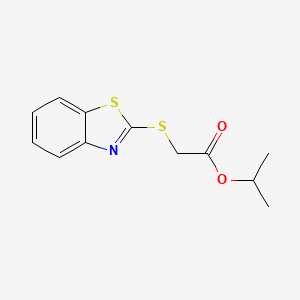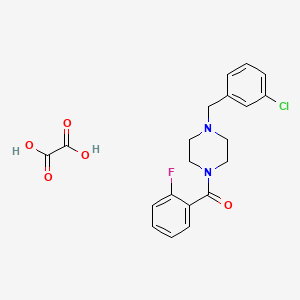![molecular formula C17H10N4O4 B5545839 4-amino-2-(3-nitrophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B5545839.png)
4-amino-2-(3-nitrophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of chromeno[2,3-d]pyrimidine derivatives, including compounds structurally related to 4-amino-2-(3-nitrophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one, often involves multi-component reactions or specific condensation processes. For instance, Kamdar et al. (2011) described the synthesis of novel chromeno[2,3-d]pyrimidine derivatives from 2-amino-4-phenyl-4H-chromene-3-carbonitrile, showcasing the versatility of starting materials in generating a variety of functionalized chromenopyrimidinones (Kamdar, Haveliwala, Mistry, & Patel, 2011).
Molecular Structure Analysis
The molecular structure of chromenopyrimidinones is typically confirmed using a combination of spectroscopic methods, including IR, NMR (both ^1H and ^13C), and mass spectrometry. X-ray crystallography may also be employed to elucidate the precise geometry of the molecules. Alizadeh et al. (2015) provided an example of this approach by detailing the structural confirmation of chromeno[2,3-d]pyrimidine-2,4-dione derivatives through extensive spectroscopic analysis and X-ray crystallography, underlining the importance of these techniques in confirming the identity and purity of synthesized compounds (Alizadeh, Ghanbaripour, & Ng, 2015).
Chemical Reactions and Properties
Chromenopyrimidinones participate in a variety of chemical reactions, leveraging the reactive sites inherent in their chromeno and pyrimidinone moieties. Korotaev et al. (2015) explored the reactivity of 3-nitro-2H-chromenes with aminoenones, leading to the formation of chromeno[3,4-b]pyridines and illustrating the potential for nucleophilic addition and cyclization reactions within this compound class (Korotaev et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Synthesis and Antimicrobial Evaluation : This compound has been used in the synthesis of various heterocyclic compounds, including chromeno[2,3-d]pyrimidine derivatives. These compounds have shown promising antimicrobial activities. For instance, some derivatives exhibited pronounced antitubercular and antimicrobial activities, highlighting their potential in combating infectious diseases (Kamdar et al., 2011).
Antibacterial and Antifungal Activity : Various synthesized compounds involving 4-amino-2-(3-nitrophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one have demonstrated significant antibacterial and antifungal activities. This includes effectiveness against strains like Escherichia coli and Candida rugosa, indicating their potential in addressing multi-drug resistant microbial infections (Banothu et al., 2013).
Synthesis of Novel Chromeno[2,3-d]pyrimidin-4-ones : The compound is also involved in the synthesis of novel chromeno[2,3-d]pyrimidin-4-ones, showing significant antimicrobial activity. This again emphasizes its role in creating new therapeutic agents (Kanakaraju et al., 2012).
Analgesic and Anti-inflammatory Applications
- Analgesic and Anti-inflammatory Activities : Derivatives of this compound have been explored for their potential analgesic and anti-inflammatory activities. Some synthesized compounds exhibited comparable or superior activities to standard drugs, suggesting their applicability in pain and inflammation management (Keri et al., 2010).
Potential in Neurological Disorders
- Anti-Anoxic Activity : Derivatives of 4-amino-2-(3-nitrophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one have shown anti-anoxic activities, suggesting their potential in treating conditions related to oxygen deprivation in the brain, which is relevant in various neurological disorders (Kuno et al., 1993).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-amino-2-(3-nitrophenyl)chromeno[4,3-d]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N4O4/c18-15-13-14(11-6-1-2-7-12(11)25-17(13)22)19-16(20-15)9-4-3-5-10(8-9)21(23)24/h1-8H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVSHJZPYXMMOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=NC(=N3)C4=CC(=CC=C4)[N+](=O)[O-])N)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-2-(3-nitrophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(methylthio)pyrimidin-4-yl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5545771.png)





![N-ethyl-2-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine](/img/structure/B5545823.png)
![5-{4-[(2-methylbenzyl)oxy]phenyl}-1H-tetrazole](/img/structure/B5545827.png)


![3-(ethylthio)-N-(2-furylmethylene)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5545847.png)

![4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-7-methylthieno[3,2-d]pyrimidine](/img/structure/B5545859.png)